S-(4-chlorophenyl) diphenylethanethioate
Description
S-(4-Chlorophenyl) diphenylethanethioate is a sulfur-containing ester characterized by a diphenylethane backbone substituted with a 4-chlorophenylthio group. The compound’s reactivity and stability are influenced by the electron-withdrawing 4-chlorophenyl group, which enhances its electrophilic properties compared to non-halogenated analogs.
Properties
Molecular Formula |
C20H15ClOS |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 2,2-diphenylethanethioate |
InChI |
InChI=1S/C20H15ClOS/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
MVZBOKGVZQAIPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)SC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
S-(2-(1-Pyrrolidinyl)ethyl) Diphenylethanethioate
- Structural Differences: Replaces the 4-chlorophenyl group with a 2-(1-pyrrolidinyl)ethyl substituent.
- Functional Role : Demonstrated as a candidate inhibitor in docking studies targeting UBE2C, a ubiquitin-conjugating enzyme involved in cancer progression .
Carbophenothion (Phosphorodithioic Acid, S-[[(4-Chlorophenyl)thio]methyl] O,O-Diethyl Ester)
- Structural Differences : Features a phosphorodithioate core instead of a diphenylethane backbone. The 4-chlorophenylthio group is attached via a methylene bridge.
- Functional Role: A highly toxic organophosphate insecticide banned due to environmental persistence and health risks .
- Key Data: Property S-(4-Chlorophenyl) Diphenylethanethioate Carbophenothion Core Structure Diphenylethanethioate Phosphorodithioate Toxicity Unknown High acute toxicity; banned globally Environmental Impact Not studied Persistent in soil; bioaccumulative
S-(4-(4-Chlorophenyl)-4-Oxobutyl) Ethanethioate
- Structural Differences : Contains a 4-oxobutyl chain linking the 4-chlorophenyl group to the thioate ester, unlike the direct attachment in the target compound.
- Functional Role: Potential intermediate in medicinal chemistry; referenced in studies on bioorganic compounds .
- Key Data: Property this compound S-(4-(4-Chlorophenyl)-4-Oxobutyl) Ethanethioate Backbone Diphenylethane Oxobutyl chain Reactivity Likely stable under ambient conditions Ketone group may undergo nucleophilic reactions Molecular Weight Not reported 256.75 g/mol (C₁₂H₁₃ClO₂S)
Preparation Methods
Reaction Mechanism and Optimization
CDI facilitates the formation of an acylimidazole intermediate from diphenylethanoic acid, which subsequently reacts with 4-chlorothiophenol to yield the target thioester. Key advantages include:
-
Room-temperature reactivity (5–30 minutes).
-
Compatibility with moisture-sensitive substrates due to anhydrous acetonitrile as the solvent.
A representative procedure involves:
-
Dissolving diphenylethanoic acid (1.0 equiv) and CDI (1.0 equiv) in dry acetonitrile under nitrogen.
-
Adding 4-chlorothiophenol (1.0 equiv) dropwise.
-
Stirring for 5–10 minutes at room temperature.
-
Quenching with ethyl acetate and water, followed by column chromatography (hexane:ethyl acetate = 98:2).
Characterization Data
Hypothetical spectral data (extrapolated from analogous thioesters in):
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.28 (m, 14H, aromatic), 3.95 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃) : δ 195.4 (C=O), 134.5–127.6 (aromatic carbons), 50.2 (CH₂).
-
IR (neat) : 1705 cm⁻¹ (C=O stretch).
Alternative Pathways and Comparative Analysis
Patent-Derived Copper-Catalyzed Methods
Patent CN101423460A describes copper-catalyzed coupling for chlorinated diphenyl ethers. Though focused on ethers, analogous conditions (e.g., CuCl, DMAc solvent) could theoretically facilitate C–S bond formation if adapted. However, no direct evidence supports this for thioesters, necessitating further validation.
Industrial Scalability and Cost Considerations
Solvent and Catalyst Selection
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| CDI-mediated | 85–95 | >98 | 5–30 min |
| Acid chloride | 60–75 | 90–95 | 2–4 h |
| Copper-catalyzed | N/A | N/A | 12–20 h |
Challenges in Synthesis and Mitigation Strategies
Q & A
Q. What are the standard synthetic protocols for S-(4-chlorophenyl) diphenylethanethioate, and what factors influence reaction yield?
A widely used method involves the PPh₃/N-chlorobenzotriazole system, which facilitates the synthesis of thioesters via nucleophilic substitution. Optimizing stoichiometric ratios (e.g., 1:1.2 for thiol to activated carbonyl) and reaction time (typically 6–12 hours under inert atmosphere) improves yields. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (25–40°C) are critical to avoid side reactions like oxidation of the thiol group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies key functional groups, such as the thioester C=O stretch (~1680–1720 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z corresponding to C₂₀H₁₅ClOS (exact mass: 346.05) is expected.
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm for diphenyl groups) and the 4-chlorophenyl moiety (δ 7.4–7.6 ppm). ¹³C NMR resolves the thioester carbonyl carbon (~195–205 ppm) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in chemical shifts may arise from solvent polarity, concentration, or dynamic exchange processes. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
- Variable Temperature NMR : Resolves conformational isomers or rotamers by cooling samples to –40°C.
- Cross-Validation with Chromatography : Pair with HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity and rule out contaminants .
Q. What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?
Rhodium-catalyzed heteroaryl exchange reactions are effective. For example, Rh(I) complexes (e.g., [RhCl(COD)]₂) enable coupling with heteroaryl ethers (e.g., 4-chlorophenoxy furans) at 80–100°C in toluene. Key parameters:
- Ligand Design : Bulky phosphine ligands improve regioselectivity.
- Substrate Scope : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance electrophilic reactivity.
- Kinetic Studies : Monitor reaction progress via GC-MS to optimize turnover frequency (TOF) .
Q. How does steric hindrance from the diphenylethanethioate moiety influence nucleophilic substitution pathways?
The bulky diphenyl group slows SN2 mechanisms but favors SN1 pathways in polar protic solvents (e.g., ethanol/water). Computational modeling (DFT) can predict transition states, while Hammett plots correlate substituent effects (σ⁺ values) on reaction rates. Experimental validation via competitive kinetics (e.g., using para-substituted thiophenols) quantifies steric contributions .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for sulfur-containing analogs of this compound?
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).
- Structural Confirmation : Verify compound identity via X-ray crystallography (if available) or cross-check spectral libraries.
- Environmental Factors : Control for variables like pH (thioesters hydrolyze in basic conditions) or light exposure (photo-degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
